molecular formula C27H26N4O5S B388028 METHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B388028
M. Wt: 518.6g/mol
InChI Key: PYCPEORLUHYKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-amino-3-cyano-4-{4-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through a multi-step process involving the condensation of aniline derivatives with appropriate aldehydes or ketones, followed by cyclization and oxidation reactions.

    Introduction of the nitrophenyl group: The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents.

    Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenes, under acidic or basic conditions.

    Coupling of the quinoline and thiophene moieties: The final step involves the coupling of the quinoline and thiophene moieties through a series of condensation and cyclization reactions, followed by esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-3-cyano-4-{4-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

    Cyclization: Cyclization reactions can be used to form new ring structures or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various acids and bases to facilitate substitution and cyclization reactions. Reaction conditions such as temperature, solvent, and reaction time can be optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may yield amino-substituted derivatives.

Scientific Research Applications

Methyl 2-(2-amino-3-cyano-4-{4-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s diverse functional groups make it a valuable scaffold for the development of new pharmaceuticals with potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.

    Material Science: The compound’s unique structure and reactivity make it a potential candidate for the development of new materials with specific properties, such as conductivity, fluorescence, and catalytic activity.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, as well as in the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of METHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE depends on its specific application and target. In medicinal chemistry, the compound may exert its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways and cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Methyl 2-(2-amino-3-cyano-4-{4-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Thiophene Derivatives:

    Quinoline Derivatives: Compounds containing the quinoline ring, such as quinoline-2-carboxylates and quinoline-3-carboxylates, which are widely used in the development of pharmaceuticals and other organic molecules.

    Nitrophenyl Derivatives: Compounds containing the nitrophenyl group, such as nitrophenylamines and nitrophenylcarboxylates, which are important intermediates in the synthesis of various organic molecules.

The uniqueness of METHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its complex structure, which combines multiple functional groups and heterocyclic rings, providing a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C27H26N4O5S

Molecular Weight

518.6g/mol

IUPAC Name

methyl 2-[2-amino-3-cyano-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C27H26N4O5S/c1-36-27(33)23-17-6-3-2-4-9-21(17)37-26(23)30-19-7-5-8-20(32)24(19)22(18(14-28)25(30)29)15-10-12-16(13-11-15)31(34)35/h10-13,22H,2-9,29H2,1H3

InChI Key

PYCPEORLUHYKRF-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC4

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC4

Origin of Product

United States

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